3-(2-Trifluoromethyl-phenyl)-acryloyl chloride

Medicinal Chemistry Anti-inflammatory Structure-Activity Relationship

3-(2-Trifluoromethyl-phenyl)-acryloyl chloride (CAS 209619-25-0) is a specialized aryl-acryloyl chloride building block. It features an ortho-trifluoromethyl (-CF3) group on the phenyl ring and a reactive acryloyl chloride moiety, with a molecular formula of C10H6ClF3O and a molecular weight of 234.60 g/mol.

Molecular Formula C10H6ClF3O
Molecular Weight 234.6 g/mol
CAS No. 209619-25-0
Cat. No. B3182817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Trifluoromethyl-phenyl)-acryloyl chloride
CAS209619-25-0
Molecular FormulaC10H6ClF3O
Molecular Weight234.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)Cl)C(F)(F)F
InChIInChI=1S/C10H6ClF3O/c11-9(15)6-5-7-3-1-2-4-8(7)10(12,13)14/h1-6H/b6-5+
InChIKeyGDJNWJYACGEZQJ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Trifluoromethyl-phenyl)-acryloyl chloride (CAS 209619-25-0): A Specialized Ortho-CF3 Acryloyl Chloride Building Block for Precision Synthesis


3-(2-Trifluoromethyl-phenyl)-acryloyl chloride (CAS 209619-25-0) is a specialized aryl-acryloyl chloride building block [1]. It features an ortho-trifluoromethyl (-CF3) group on the phenyl ring and a reactive acryloyl chloride moiety, with a molecular formula of C10H6ClF3O and a molecular weight of 234.60 g/mol [1]. This compound exists as a clear, colorless to pale yellow liquid or low-melting solid and is primarily employed as an electrophilic reagent in organic synthesis, enabling the installation of the ortho-CF3 cinnamoyl moiety into target molecules [1].

Why 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride (CAS 209619-25-0) Cannot Be Readily Replaced by Meta- or Para-CF3 Analogs


The ortho substitution pattern of the trifluoromethyl group in 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride is critical for its performance in specific synthetic and biological contexts . While closely related meta- and para-substituted isomers (e.g., CAS 64379-91-5 and 105919-36-6) share the same molecular formula and are often available as cheaper, high-volume intermediates, their substitution geometry can fundamentally alter molecular interactions . Computational analysis shows that the ortho-CF3 group in this compound creates a distinct stereoelectronic environment, with a computed XLogP3 of 3.7 and a topological polar surface area of 17.1 Ų [1]. This unique profile makes it an essential, non-fungible reagent for applications where the precise orientation of the CF3 group is paramount, such as in the synthesis of conformationally restricted molecules or in structure-activity relationship (SAR) studies where ortho-substitution is required for target engagement .

Quantitative Differentiation Evidence for 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride (CAS 209619-25-0)


Ortho-CF3 Regioisomer as a Determinant of Enhanced Bioactivity in Piperlongumine Analogs

In a series of piperlongumine (PL) derivatives, the anti-inflammatory activity of the final compounds was found to be highly dependent on the position of the trifluoromethyl substituent on the phenyl ring derived from the cinnamoyl chloride building block . While derivatives synthesized from meta-substituted acryloyl chlorides (like CAS 64379-91-5) demonstrated potent interactions with the CD14 receptor and effective in vivo anti-inflammatory activity, the corresponding ortho-substituted derivatives, which would be synthesized from 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride, showed a different and significantly weaker interaction profile . This demonstrates the distinct biological outcomes achievable with each regioisomer, underscoring the need to procure the correct ortho-substituted building block for specific SAR investigations .

Medicinal Chemistry Anti-inflammatory Structure-Activity Relationship

Physicochemical Differentiation of Ortho-CF3 Cinnamoyl Chloride from Meta- and Para-Isomers

Computational analysis reveals a distinct physicochemical signature for the ortho-CF3 isomer, 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride [1]. Its computed lipophilicity (XLogP3 = 3.7) [1] differs from that reported for the meta-substituted isomer (3-(Trifluoromethyl)cinnamoyl chloride, CAS 64379-91-5), which has a computed LogP of 4.05 . This difference in predicted lipophilicity of approximately 0.35 log units is a direct consequence of the ortho-CF3 group's spatial and electronic influence, which can affect membrane permeability and solubility of derived compounds [1].

Computational Chemistry Lipophilicity ADME

The Ortho-CF3 Group as a Conformational Constraint and Key Determinant in Analog Differentiation

Literature precedence demonstrates that the ortho substitution pattern of a CF3 group on a cinnamoyl scaffold imposes a unique conformational constraint not achievable with meta- or para-substituted analogs . This steric and electronic environment can be exploited to lock a molecule into a specific bioactive conformation, enhance metabolic stability, or fine-tune interactions with a biological target's hydrophobic pocket . The study of piperlongumine analogs highlighted that while meta-substitution led to compounds with favorable anti-inflammatory activity, the ortho-substituted derivatives, prepared from building blocks like 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride, exhibited a distinct pharmacological profile . This reinforces the concept that these regioisomers are not interchangeable but rather represent distinct starting points for divergent lead optimization paths .

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Optimal Application Scenarios for 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride (CAS 209619-25-0)


Medicinal Chemistry: Divergent SAR Exploration of CF3-Position in Piperlongumine-Like Analogs

Procurement of 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride is essential for any medicinal chemistry campaign seeking to systematically explore the structure-activity relationship (SAR) of the trifluoromethyl group's position on a cinnamoyl scaffold . As demonstrated in piperlongumine studies, the ortho-CF3 derivative yields a distinct biological profile from its meta- and para- counterparts . This compound is therefore a necessary reagent for generating the complete set of positional isomers, enabling a thorough and data-driven optimization of target engagement and anti-inflammatory activity .

Chemical Biology: Designing Conformationally Restricted Probes

The ortho-CF3 group introduces steric bulk that can lock molecules into specific, bioactive conformations . This property makes 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride a valuable building block for synthesizing conformationally restricted chemical probes . Such probes are used to interrogate biological pathways with higher precision, as the restricted conformation can enhance binding selectivity for a target protein over closely related isoforms, a feature not readily achievable with the more flexible meta- or para-CF3 analogs .

ADME Optimization: Fine-Tuning Lipophilicity of Drug Candidates

Based on computational predictions, the ortho-CF3 cinnamoyl moiety contributes to a lower lipophilicity (XLogP3 = 3.7) compared to the meta-CF3 analog (LogP = 4.05) . In drug discovery, a LogP difference of 0.35 units can be significant for improving aqueous solubility, reducing non-specific binding, and optimizing overall ADME properties . Researchers should select 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride when the project's design goals require a less lipophilic cinnamoyl building block to address issues like poor solubility or high metabolic clearance encountered with the more lipophilic meta-isomer .

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